Product packaging for 2-Methyl-4-methoxypyridine-N-oxide(Cat. No.:CAS No. 6890-60-4)

2-Methyl-4-methoxypyridine-N-oxide

Cat. No.: B1600014
CAS No.: 6890-60-4
M. Wt: 139.15 g/mol
InChI Key: IKGYHDYAMVNSLP-UHFFFAOYSA-N
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Description

2-Methyl-4-methoxypyridine-N-oxide is an advanced pyridine derivative of significant interest in synthetic and supramolecular chemistry. Pyridine N-oxides are readily formed by the oxidation of corresponding pyridines and serve as pivotal intermediates for further functionalization of the ring system, facilitating electrophilic substitution at specific positions (Katritzky & Lagowski, 1971; Kilenyi, 2001) . The polar N-oxide group (+N-O−) imparts unique electronic characteristics, making these molecules excellent hydrogen bond acceptors and facilitating their use in the construction of host-guest complexes and supramolecular networks with π-rich cavity systems like resorcinarenes (Puttreddy et al., 2016) . In research settings, this compound is valued for its potential as a precursor in the synthesis of more complex ligands, including chelating and macrocyclic types (Winter et al., 2004; Weber & Vögtle, 1976) . Its structural features, such as the methoxy and methyl substituents, can influence conformational flexibility and binding modes when interacting with host compounds or metal centers. In the solid state, related pyridine N-oxides often form crystalline architectures stabilized by intermolecular interactions such as C-H···O hydrogen bonds and van der Waals forces (PMC, 2014) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B1600014 2-Methyl-4-methoxypyridine-N-oxide CAS No. 6890-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGYHDYAMVNSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443623
Record name 2-METHYL-4-METHOXYPYRIDINE-N-OXIDE
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6890-60-4
Record name Pyridine, 4-methoxy-2-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6890-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-METHYL-4-METHOXYPYRIDINE-N-OXIDE
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Reactivity and Reaction Mechanisms of 2 Methyl 4 Methoxypyridine N Oxide

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) N-Oxide Ring

Pyridine N-oxides are more reactive towards electrophilic aromatic substitution than pyridines. wikipedia.orgsemanticscholar.org The N-oxide group is an activating group and directs incoming electrophiles to the C4 (para) position. nih.govresearchgate.net This is due to the resonance stabilization of the intermediate carbocation (the sigma complex).

Nitration: The nitration of pyridine N-oxides is a well-established method for introducing a nitro group, primarily at the C4-position. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.deorgsyn.org For pyridine-N-oxide, the reaction yields 4-nitropyridine-N-oxide. oc-praktikum.de Computational studies on the nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) suggest that while the ortho nitro compound might be the kinetically controlled product, the para-substituted product is the experimentally observed one, particularly when considering the solvation of the N-oxide's oxygen atom. rsc.org In the case of substituted pyridine N-oxides like 3-methylpyridine-N-oxide, nitration also occurs at the position para to the N-oxide, yielding 3-methyl-4-nitropyridine-1-oxide. orgsyn.org Following this trend, the nitration of 2-methylpyridine (B31789) N-oxide is known to produce 2-methyl-4-nitropyridine (B19543) N-oxide. nih.gov

Halogenation: Direct electrophilic halogenation of the pyridine N-oxide ring is less common than nucleophilic halogenation methods. The more prevalent strategy involves the activation of the N-oxide oxygen with an electrophilic reagent (like POCl₃, SO₂Cl₂, or oxalyl chloride), which makes the C2 and C6 positions highly susceptible to nucleophilic attack by halide anions. researchgate.netnih.gov This process, often called deoxygenative halogenation, typically results in the formation of 2-halopyridines. researchgate.netnih.gov

Information regarding Friedel-Crafts alkylation or acylation reactions directly on 2-Methyl-4-methoxypyridine-N-oxide is limited in publicly available research. Generally, Friedel-Crafts reactions are challenging for pyridine derivatives due to the basic nitrogen atom coordinating with the Lewis acid catalyst, which deactivates the ring towards electrophilic attack. youtube.com While the N-oxide functionality activates the ring, the conditions required for Friedel-Crafts reactions can lead to complex mixtures or reaction at the N-oxide oxygen itself.

Nucleophilic Additions and Substitutions

The pyridine N-oxide moiety can activate the ring for nucleophilic attack, especially after the oxygen atom is engaged by an electrophile or acylating agent. scripps.edu

The reaction of pyridine N-oxides with organometallic reagents like Grignard reagents is a powerful tool for C-C bond formation. The reaction typically proceeds via activation of the N-oxide with an acylating agent, such as a chloroformate, to form an N-acylpyridinium salt in situ. This salt is highly reactive towards nucleophilic addition.

Research has shown that 2-methyl-4-methoxypyridine can undergo a catalytic enantioselective dearomative addition with Grignard reagents. nih.gov Although the N-oxide is not the starting material in this specific study, the reaction proceeds through an in situ formed N-acylpyridinium ion, which is the same key intermediate formed from the N-oxide. nih.govacs.org In this process, 4-methoxy-2-methylpyridine (B1587523) was reacted with ethylmagnesium bromide (EtMgBr) in the presence of methyl chloroformate and a chiral copper(I) catalyst. nih.govacs.org The reaction yielded the corresponding dihydropyridone product with good yield and high enantioselectivity. nih.gov

Table 1: Enantioselective Addition of Grignard Reagents to 2-Substituted-4-methoxypyridines. nih.gov
Substrate (2-Substituent)Grignard ReagentYield (%)Enantiomeric Excess (ee, %)
MethylEtMgBr6690
EthylEtMgBr6097
n-PropylEtMgBr5180
iso-PropylEtMgBr6584

Reaction conditions involved the use of a chiral copper(I) complex as a catalyst. The yields reported are isolated yields. nih.gov

The Chichibabin reaction is a classic method for the amination of pyridine and its derivatives, involving the reaction with sodium amide (NaNH₂) to introduce an amino group, typically at the C2 or C6 position. wikipedia.org The reaction mechanism is a nucleophilic aromatic substitution where a hydride ion is eliminated. wikipedia.orgyoutube.com While the traditional Chichibabin reaction is performed on pyridines, related nucleophilic aminations can be applied to pyridine derivatives. For instance, a method using sodium hydride (NaH) and lithium iodide (LiI) has been developed for the nucleophilic amination of methoxypyridines. ntu.edu.sg This approach allows for the substitution of the methoxy (B1213986) group. However, direct application of the classical Chichibabin reaction to this compound is not a standard procedure, as the N-oxide itself would likely react with the strong base, and the positions are already substituted.

Rearrangement Reactions

A notable rearrangement reaction for 2-methylpyridine N-oxides is the Boekelheide reaction. nih.govresearchgate.net This reaction occurs when 2-methylpyridine N-oxides are treated with an acylating agent, such as acetic anhydride (B1165640) or, more efficiently, trifluoroacetic anhydride (TFAA). nih.govwikipedia.org The reaction results in the rearrangement of the N-oxide to form a 2-(hydroxymethyl)pyridine after hydrolysis. researchgate.netwikipedia.org

The mechanism involves acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group. This intermediate then undergoes a [3.3]-sigmatropic rearrangement to form an O-acylated hydroxymethylpyridine, which is subsequently hydrolyzed to yield the final alcohol product. wikipedia.org This reaction is a valuable synthetic route for introducing a functionalized side chain at the C2 position of the pyridine ring. nih.govresearchgate.net

Polonovski Rearrangement and Analogous Transformations

The Polonovski reaction is a significant transformation of tertiary amine N-oxides, including pyridine N-oxides, typically initiated by an activating agent like acetic anhydride or acetyl chloride. organicreactions.org This reaction proceeds through the formation of an iminium ion intermediate, which can then lead to various products such as enamines or tertiary amides. organicreactions.org The nature of the substrate and the activating reagent are crucial in determining the reaction's outcome. organicreactions.org While the classical Polonovski reaction often leads to N-demethylation, modified versions have been developed. organicreactions.orgnih.gov For instance, an iron-salt mediated Polonovski reaction provides an alternative to toxic reagents like cyanogen (B1215507) bromide for N-demethylation of opiate alkaloids. nih.gov

The core of the Polonovski reaction is the activation of the N-oxide oxygen, which can be achieved by various agents including acid anhydrides, acid chlorides, iron salts, and sulfur dioxide. organicreactions.org This activation facilitates the cleavage of a Cα-H bond or a Cα-C bond, generating the pivotal iminium ion intermediate. organicreactions.org

Thermally and Photochemically Induced Rearrangements

Pyridine N-oxides can undergo rearrangements upon exposure to heat or light. Thermal rearrangements of 2-alkoxypyridine N-oxides have been studied, with initial reports suggesting an intramolecular [1s,4s] sigmatropic migration. researchgate.net However, computational studies indicate that the energy barriers for such a mechanism are significantly higher than experimentally observed, suggesting alternative pathways may be at play. researchgate.net For instance, the thermal decomposition of 2-methylpyridine N-oxide has been investigated, with decomposition occurring more rapidly at temperatures above 200°C, especially in the presence of a phosphotungstic acid catalyst. researchgate.net

Photochemical reactions also offer pathways for the transformation of pyridine N-oxides. Visible light-induced reactions can lead to deoxygenation or the introduction of new functional groups. For example, a photoredox method has been developed for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides. acs.org

Deoxygenation and Reduction Strategies to Corresponding Pyridines

The removal of the oxygen atom from the N-oxide group to yield the corresponding pyridine is a fundamental and synthetically useful transformation. Various methods have been developed to achieve this deoxygenation, ranging from catalytic hydrogenation to the use of specific reducing agents.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a common method for the reduction of pyridine rings. While the direct hydrogenation of pyridines to piperidines can be challenging and often requires harsh conditions, the presence of the N-oxide can facilitate this transformation under milder conditions. rsc.org For example, a commercially available rhodium oxide catalyst has been shown to be highly active for the hydrogenation of a variety of unprotected pyridines under mild conditions. rsc.org Another approach involves the use of ammonium (B1175870) formate (B1220265) and palladium on carbon, which enables the efficient reduction of pyridine N-oxides to piperidines at room temperature. organic-chemistry.org Electrocatalytic hydrogenation using a rhodium on carbon black catalyst in an anion-exchange membrane electrolyzer has also been demonstrated for the hydrogenation of pyridines to piperidines in high yields. acs.org In a specific example, 2-methyl-4-aminopyridine-N-oxide was successfully synthesized by the reduction of 2-methyl-4-nitropyridine-N-oxide using hydrogen gas and a 10% palladium on charcoal catalyst. prepchem.com

Reductive Agents and Their Selectivity (e.g., Diboron (B99234) Reagents, Tin Reagents)

A variety of chemical reducing agents can selectively deoxygenate pyridine N-oxides. Diboron reagents, such as bis(pinacolato)diboron (B136004) ((pinB)₂), have proven effective for the facile reduction of pyridine N-oxides. nih.govscispace.comnih.gov The reaction typically occurs by simply mixing the N-oxide and the diboron reagent in a suitable solvent at room temperature. nih.govscispace.comnih.gov Studies have shown that the reduction of 4-methoxypyridine (B45360) N-oxide with (pinB)₂ is slower than that of 4-methylmorpholine (B44366) N-oxide, reaching completion in about 20 hours at room temperature. nih.gov The reaction is tolerant of various functional groups, including hydroxyls, thiols, and cyano groups. nih.govnih.gov

Tin reagents also offer a mild and selective method for the deoxygenation of pyridine N-oxides. researchgate.net Specifically, 1,2-dichlorotetrabutyldistannane reacts cleanly with pyridine N-oxides to produce the corresponding pyridines. researchgate.net

Reagent ClassSpecific ReagentConditionsSelectivity/Notes
Diboron Reagents bis(pinacolato)diboron ((pinB)₂)Room temperature, suitable solventSlower for pyridine N-oxides compared to alkylamino N-oxides. Tolerant of many functional groups. nih.govscispace.comnih.gov
Tin Reagents 1,2-dichlorotetrabutyldistannaneMild conditionsHigh selectivity for pyridine N-oxides. researchgate.net

Cycloaddition Reactions and Their Synthetic Utility

The N-oxide group in this compound can participate in cycloaddition reactions, acting as a 1,3-dipole. These reactions are valuable for the construction of various heterocyclic systems. acs.org Nitrile N-oxides, for example, readily undergo [3+2] cycloaddition reactions with alkenes to form isoxazolines. mdpi.com The regioselectivity of these cycloadditions is often influenced by electronic factors. nih.gov For instance, reactions involving electron-accepting substituents on the alkene can proceed with high regioselectivity. nih.gov

Metal-Catalyzed Transformations Involving this compound

The N-oxide functionality in this compound can direct and facilitate various metal-catalyzed transformations. The N-oxide can act as a directing group, enabling C-H activation and functionalization at specific positions on the pyridine ring. Palladium-catalyzed reactions are particularly prominent in this area. For example, palladium-catalyzed C-H activation has been utilized for the selective alkenylation of pyridine N-oxides. semanticscholar.org Similarly, palladium-catalyzed arylation of pyridine N-oxides with aryl bromides has been achieved. semanticscholar.org The resulting functionalized pyridine N-oxides can then be readily deoxygenated to the corresponding substituted pyridines. semanticscholar.org

Copper(I) catalysts have been used in the oxidative cyclization of alkynyl oxiranes and oxetanes, where a pyridine oxide is proposed to be involved in the formation of a key intermediate. researchgate.net Rhenium complexes have also been investigated for the photocatalytic deoxygenation of N-O bonds. researchgate.net Furthermore, ruthenium(II) complexes have been shown to catalyze the oxidation of alcohols to carboxylates using nitrous oxide, where the N-oxide may play a role in the catalytic cycle. researchgate.net

Metal CatalystTransformationKey Features
Palladium Alkenylation, ArylationC-H activation directed by the N-oxide group. semanticscholar.org
Copper(I) Oxidative CyclizationProposed involvement of a pyridine oxide intermediate. researchgate.net
Rhenium Photocatalytic DeoxygenationReduction of N-O bonds. researchgate.net
Ruthenium(II) Oxidation of AlcoholsCatalyzes oxidation using N₂O. researchgate.net

C-H Activation Reactions (e.g., Arylation, Alkylation, Alkenylation)

C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of carbon-hydrogen bonds. For pyridine N-oxides, the N-oxide group can direct the regioselective functionalization of the C-H bonds at the C2 and C6 positions.

Arylation:

The direct arylation of pyridine N-oxides can be achieved using various catalytic systems. Palladium-catalyzed reactions have been shown to be effective for the C-H arylation of pyridine N-oxides with aryl halides or their equivalents. nih.govnih.govnih.govberkeley.edu For instance, the palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates has been reported. While a direct example with this compound is not provided, the reactions of 4-methoxypyridine N-oxide and 2-methylpyridine N-oxide serve as excellent models.

A proposed mechanism for the palladium-catalyzed direct arylation involves the coordination of the palladium catalyst to the N-oxide, followed by C-H bond activation at the C2 position to form a palladacycle intermediate. Subsequent reaction with the arylating agent and reductive elimination yields the 2-arylpyridine N-oxide product.

In addition to palladium, copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters has also been developed, offering a more economical catalytic system. rsc.org

Alkylation and Alkenylation:

The introduction of alkyl and alkenyl groups via C-H activation is another important transformation. Palladium-catalyzed alkenylation of pyridine N-oxides has been demonstrated to proceed with high regio- and stereoselectivity, affording ortho-alkenylated products. nih.gov

More recently, visible-light-induced, catalyst-free methods have emerged for the C-2 alkylation of heterocyclic N-oxides. These reactions often proceed via the formation of an electron-donor-acceptor (EDA) complex between the N-oxide and an alkyl radical precursor, which upon photoirradiation, leads to single-electron transfer and subsequent alkylation.

The table below summarizes representative C-H activation reactions for analogues of this compound, providing an indication of the expected reactivity.

Pyridine N-oxide AnalogueReagentCatalyst/ConditionsProductYield (%)
4-Methoxypyridine N-oxideArylboronic esterCu(OAc)2, Ag2CO32-Aryl-4-methoxypyridine N-oxide-
2-Methylpyridine N-oxidePotassium aryltrifluoroboratePd(OAc)2, TBAI2-Aryl-6-methylpyridine N-oxide-
Pyridine N-oxideAlkenePd(OAc)2, Ag2CO32-Alkenylpyridine N-oxide-
Pyridine N-oxideKatritzky Salt (Alkyl radical precursor)Visible light2-Alkylpyridine N-oxide-

Note: The yields for the specific analogue reactions were not detailed in the referenced literature but are generally reported as moderate to good for the broader class of pyridine N-oxides.

Photocatalytic Single-Electron Transfer Chemistry

The field of photoredox catalysis has opened up new avenues for the reactivity of pyridine N-oxides. Through single-electron transfer (SET) processes, highly reactive pyridine N-oxy radicals can be generated, which can participate in a variety of chemical transformations. nih.govnih.gov

The generation of these radical species is typically initiated by the excitation of a photocatalyst with visible light. The excited photocatalyst can then engage in a single-electron oxidation of the pyridine N-oxide to form the corresponding pyridine N-oxy radical cation. This reactive intermediate can then undergo further reactions, such as hydrogen atom transfer (HAT) or addition to unsaturated systems.

One notable application is in the functionalization of C(sp³)–H bonds, where the pyridine N-oxy radical acts as a potent hydrogen atom abstractor. nih.govnih.gov This allows for the remote functionalization of aliphatic C-H bonds, a challenging transformation in organic synthesis.

Furthermore, direct photoexcitation of pyridine N-oxides can lead to the generation of alkyl radicals from precursors like alkylboronic acids. nih.gov A plausible mechanism involves the formation of a biradical species upon photoexcitation of the N-oxide, which then reacts with the alkylboronic acid to generate the alkyl radical.

While specific studies on the photocatalytic single-electron transfer chemistry of this compound are not extensively documented, its electronic properties suggest it would be a suitable substrate for such transformations, analogous to other substituted pyridine N-oxides.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 4 Methoxypyridine N Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 2-Methyl-4-methoxypyridine-N-oxide. By analyzing one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the proton and carbon framework, as well as their connectivity, can be established.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl and methoxy (B1213986) substituents. The N-oxide group and the substituents significantly influence the chemical shifts of the ring protons.

By examining related structures, we can predict the spectral characteristics. For 2-Methylpyridine (B31789) N-Oxide , the methyl protons appear as a singlet at approximately 2.53 ppm, and the aromatic protons resonate in the range of 7.20-8.30 ppm. rsc.org For 4-Methoxypyridine (B45360) N-oxide , the methoxy protons also give a singlet, while the aromatic protons show a different pattern due to the symmetry and electronic effects of the methoxy group.

In the case of This compound , we would expect to see:

A singlet for the 2-methyl group (CH₃).

A singlet for the 4-methoxy group (OCH₃).

Distinct signals for the three remaining aromatic protons at positions 3, 5, and 6. The proton at position 6, being adjacent to the N-oxide, would likely appear at the most downfield shift. The protons at positions 3 and 5 would show coupling to each other.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)
2-Methylpyridine N-Oxide CDCl₃2.53 (s, 3H, -CH₃), 7.20-7.32 (m, 3H, Ar-H), 8.29-8.30 (d, J=5.5 Hz, 1H, Ar-H) rsc.org
4-Methylpyridine (B42270) N-Oxide CDCl₃2.37 (s, 3H, -CH₃), 7.12 (s, 2H, Ar-H), 8.13 (s, 2H, Ar-H) rsc.org
Pyridine (B92270) N-Oxide CDCl₃7.35-7.37 (m, 3H, Ar-H), 8.25-8.27 (m, 2H, Ar-H) rsc.org

This table is interactive. Click on the headers to sort.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, separate signals are expected for the five carbons of the pyridine ring and the two carbons of the methyl and methoxy substituents.

The chemical shifts are influenced by the electronegativity of the N-oxide group and the electron-donating nature of the methyl and methoxy groups. Data from related compounds provide a reference for the expected shifts. rsc.org

2-Methylpyridine N-Oxide shows carbon signals at 17.3 (-CH₃), 123.2, 125.5, 126.1, 138.8, and 148.5 ppm (aromatic carbons). rsc.org

4-Methylpyridine N-Oxide has signals at 20.1 (-CH₃), 126.6, 138.0, and 138.4 ppm. rsc.org

4-Methoxypyridine (the parent pyridine, not the N-oxide) shows aromatic carbon signals and a methoxy carbon signal. chemicalbook.com

Based on this, the ¹³C NMR spectrum of this compound would feature a signal for the C4 carbon significantly shifted due to the directly attached methoxy group, and the C2 carbon would also be shifted by the methyl group.

CompoundSolvent¹³C NMR Chemical Shifts (δ, ppm)
2-Methylpyridine N-Oxide CDCl₃17.3, 123.2, 125.5, 126.1, 138.8, 148.5 rsc.org
4-Methylpyridine N-Oxide CDCl₃20.1, 126.6, 138.0, 138.4 rsc.org
Pyridine N-Oxide CDCl₃125.3, 125.5, 138.5 rsc.org
4-Methoxypyridine DMSO-d₆55.1 (OCH₃), 109.8, 150.8, 163.6 spectrabase.com

This table is interactive. Click on the headers to sort.

To definitively assign the structure and confirm connectivity, a suite of 2D NMR experiments is employed. slideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H5 and H6, and H5 and H3), helping to trace the connectivity around the ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This would allow for the direct assignment of each proton signal to its corresponding carbon signal, for instance, linking the proton at C3 to the C3 carbon atom. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is critical for piecing together the molecular skeleton. For example, it would show a correlation from the methyl protons to the C2 and C3 carbons, and from the methoxy protons to the C4 carbon, confirming the positions of the substituents. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, not necessarily through bonds. slideshare.net This is useful for confirming stereochemistry and spatial arrangements. For instance, a NOESY spectrum would show a correlation between the protons of the 2-methyl group and the aromatic proton at the 3-position, confirming their proximity.

Together, these 2D NMR techniques provide an unambiguous and comprehensive structural assignment of this compound. slideshare.netscience.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, these methods are particularly useful for characterizing the N-O bond and the vibrations of the substituted aromatic ring.

The N-O stretching vibration is a characteristic feature in the IR and Raman spectra of pyridine N-oxides. The position of this band is sensitive to the electronic effects of the substituents on the pyridine ring. Electron-donating groups, such as methyl and methoxy, tend to increase the electron density on the ring and can influence the N-O bond strength and its vibrational frequency.

In related compounds like 2-N-methylamino-3-methylpyridine N-oxide, the N-O bond length is observed to be around 1.3342 Å. nih.gov Studies on 4-methylpyridine-N-oxide also show that electron-donating substituents can lead to an increase in the N-O bond length. nih.gov This suggests a slight weakening of the bond, which would typically result in a lower stretching frequency compared to unsubstituted pyridine N-oxide. The N-O stretching band is generally expected to appear in the region of 1200-1300 cm⁻¹.

The IR and Raman spectra will also display a series of bands corresponding to the vibrational modes of the aromatic ring and the methyl and methoxy substituents.

Aromatic Ring Vibrations : These include C-H stretching vibrations (typically above 3000 cm⁻¹), C=C and C=N ring stretching vibrations (in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane bending vibrations at lower frequencies. The substitution pattern on the ring will influence the specific positions and intensities of these bands.

Substituent Vibrations : The methyl group will show characteristic C-H stretching and bending vibrations. The methoxy group will exhibit C-H stretching from its methyl part, as well as a characteristic C-O stretching vibration.

Spectra for the related 4-Methoxypyridine N-oxide are available and show characteristic bands that can be used as a reference. nih.govchemicalbook.com Similarly, IR data for complexes of 4-methylpyridine provide insights into the vibrational modes of the methyl-substituted ring. mdpi.com The combination of these features in the spectra of this compound provides a vibrational fingerprint for its identification and structural confirmation.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structural features of this compound and its derivatives through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound, with a chemical formula of C7H9NO2, the expected monoisotopic mass is approximately 139.0633 g/mol . guidechem.com HRMS measurements can confirm this precise mass, distinguishing it from other compounds with the same nominal mass. For instance, in studies of related pyridine N-oxide derivatives, HRMS is routinely used to validate the identity of synthesized compounds with a mass accuracy typically within ± 5 ppm. rsc.org

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C7H9NO2
Exact Mass 139.063328530 u
Monoisotopic Mass 139.063328530 u
Topological Polar Surface Area 34.7 Ų
Heavy Atom Count 10

This data is based on computational models and is essential for HRMS analysis. guidechem.com

Electron Ionization (EI) is a common technique used for the mass analysis of pyridine N-oxide derivatives. nih.gov The fragmentation of this compound under EI conditions would likely proceed through several key pathways, based on the known fragmentation of pyridine N-oxides and related aromatic compounds. A primary fragmentation event for pyridine N-oxides is the loss of the oxygen atom, leading to the corresponding pyridine cation radical. Subsequent fragmentation could involve the loss of the methoxy and methyl groups.

A plausible fragmentation pathway for this compound would involve the initial loss of an oxygen atom to form the 2-methyl-4-methoxypyridine radical cation. This could be followed by the loss of a methyl radical from the methoxy group or the ring, or the loss of formaldehyde (B43269) (CH2O) from the methoxy group, which are common fragmentation patterns for methoxylated aromatic compounds. The presence of the N-oxide functionality can also lead to characteristic rearrangements and cleavages of the pyridine ring itself. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Studies on derivatives such as 2-methyl-4-nitropyridine (B19543) N-oxide and various coordination complexes of methylpyridine N-oxides reveal key structural features. nih.goviucr.org For instance, in 2-methyl-4-nitropyridine N-oxide, the molecule is planar, with all atoms residing on a mirror plane. nih.gov The N-O bond length in pyridine N-oxides is a key parameter; in 4-methylpyridine N-oxide, it is reported to be around 1.33 Å. The introduction of an electron-donating methoxy group at the 4-position is expected to influence the electronic distribution and, consequently, the bond lengths within the pyridine ring. The C-N-O bond angle and the geometry around the nitrogen atom are also critical indicators of the electronic environment.

Table 2: Selected Crystallographic Data for 2-Methyl-4-nitropyridine N-oxide

Parameter Value
Crystal System Orthorhombic
Space Group Pbcm
a (Å) 8.6775 (7)
b (Å) 12.4069 (10)
c (Å) 6.1995 (5)
V (ų) 667.44 (9)

This data for a closely related derivative provides a model for the expected crystal system and unit cell dimensions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals, and the wavelengths of these absorptions provide information about the electronic transitions within the molecule.

The electronic spectra of pyridine N-oxide derivatives are characterized by transitions within the aromatic π-system, which are influenced by the substituents on the ring. The N-oxide group itself acts as a strong electron-donating group, while the methoxy group at the 4-position also contributes to the electron density of the ring through resonance. This extended conjugation is expected to result in absorption bands at longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine N-oxide.

For comparison, 4-methoxypyridine N-oxide exhibits a λmax at 282 nm in acetonitrile. chem960.com The introduction of a methyl group at the 2-position in this compound is likely to cause a slight shift in this absorption maximum due to its inductive effect and potential steric influences on the planarity of the molecule. Studies on methyl derivatives of 4-nitropyridine (B72724) N-oxide have shown that the position and intensity of absorption bands are sensitive to the number and position of methyl groups, which can modify the electronic interaction between the N-oxide and other functional groups. osi.lvosi.lv The electronic transitions observed are typically π → π* transitions within the conjugated system.

Other Advanced Spectroscopic Techniques (e.g., Electronic Circular Dichroism for Chiral Analogues)

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide foundational structural information, other advanced spectroscopic methods are indispensable for a deeper understanding of the electronic and stereochemical properties of complex molecules like this compound and its derivatives. Among these, Electronic Circular Dichroism (ECD) is particularly crucial for the characterization of chiral analogues.

Although the core structure of this compound is achiral, the introduction of chiral substituents or the formation of chiral derivatives through synthetic modifications necessitates the use of chiroptical techniques like ECD to establish their absolute configuration. The literature indicates a growing interest in the development of chiral pyridine-N-oxide derivatives for applications in asymmetric catalysis. acs.orgmdpi.com

Electronic Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule, providing a unique fingerprint of its stereochemistry. By comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral center can be unambiguously assigned.

For instance, research on chiral 4-aryl-pyridine-N-oxide nucleophilic catalysts has demonstrated their efficacy in acylative dynamic kinetic resolution. acs.org The determination of the absolute configuration of the resulting chiral products is essential for understanding the reaction mechanism and optimizing the catalyst's performance. In such cases, single-crystal X-ray diffraction is a powerful tool for structural elucidation, as shown for a 2,5-disubstituted tetrazole hemiaminal ester. acs.org However, when suitable single crystals cannot be obtained, ECD spectroscopy serves as a vital alternative for assigning the absolute configuration.

Similarly, the synthesis of heteroaromatic N-oxides modified with a chiral oxazoline (B21484) moiety has been reported, with these compounds being applied as catalysts in asymmetric allylation reactions. mdpi.com The enantiomeric excess (ee) of the products in these reactions is a direct measure of the catalyst's effectiveness, and ECD would be the primary technique used to determine the absolute configuration of the major enantiomer formed. The observed enantioselectivity is influenced by the structure of the chiral catalyst, such as those incorporating (S)-phenyl-glycinol fragments. mdpi.com

While specific ECD data for chiral analogues of this compound are not extensively documented in publicly available literature, the established use of ECD for other chiral pyridine-N-oxide systems provides a clear precedent for its application in this context. The following table illustrates the type of data that would be obtained from a hypothetical ECD analysis of a chiral derivative of this compound.

Table 1: Hypothetical Electronic Circular Dichroism (ECD) Data for a Chiral Analogue of this compound

Wavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)
220+15,000
250-8,000
280+5,000
310-2,500

Theoretical and Computational Studies of 2 Methyl 4 Methoxypyridine N Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup and predictive reactivity of 2-Methyl-4-methoxypyridine-N-oxide. These calculations, rooted in quantum mechanics, provide a detailed description of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of chemical compounds. For pyridine-N-oxide derivatives, DFT calculations, often employing basis sets like 6-31G(d,p) and 6-311G(d,p), have been successful in determining equilibrium geometries, bonding features, and vibrational frequencies. nih.gov The results from these calculations typically show excellent agreement with experimental data. nih.gov

For the related compound 4-methylpyridine-N-oxide, DFT calculations have been used to determine its molecular structure, confirming a Cs molecular symmetry with a planar pyridine (B92270) ring. nih.govnih.gov These studies also reveal that the presence of an electron-donating methyl group can influence bond lengths, such as an increase in the r(N→O) distance compared to the unsubstituted pyridine-N-oxide. nih.govresearchgate.net

Table 1: Selected Calculated Geometric Parameters of a Pyridine-N-Oxide Derivative (Note: The following table is a representative example based on findings for a similar compound, 4-methylpyridine-N-oxide, and illustrates the type of data obtained through DFT calculations. Specific values for this compound would require dedicated calculations.)

ParameterCalculated Value (Å or degrees)
r(N-O)1.303
r(C2-C3)1.385
r(C3-C4)1.390
∠C2NC6122.5
∠C3C4C5118.0

Data sourced from studies on 4-methylpyridine-N-oxide. nih.gov

Vibrational frequencies calculated using DFT methods are instrumental in interpreting experimental infrared (IR) and Raman spectra. nih.gov For instance, the N+–O– bond in N-oxides typically shows a strong vibration band around 930 cm–1 in IR spectroscopy. acs.org

Beyond DFT, both ab initio and semi-empirical methods serve as valuable tools in the computational study of molecules. Ab initio methods, which are based on first principles without experimental parameters, can be used for conformational analysis and to calculate nuclear magnetic shielding values. nih.gov Semi-empirical methods, which incorporate some experimental data to simplify calculations, are particularly useful for high-throughput screening and interactive quantum mechanics due to their speed. arxiv.org These methods are often employed for pre-optimizing structures before refinement with more computationally intensive techniques. arxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules, including conformational changes and the influence of the surrounding solvent. By simulating the movement of atoms and molecules over time, MD can provide insights into the flexibility of the this compound structure and how it interacts with different solvent environments.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) Using Computational Methods

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. For instance, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. nih.govnih.gov These theoretical predictions can help assign peaks in experimental NMR spectra to specific atoms within the molecule.

Similarly, as mentioned earlier, calculated vibrational frequencies from DFT are used to assign bands in IR and Raman spectra. nih.gov For nitro-pyridine derivatives, which share some structural similarities with the title compound, DFT calculations have been used to characterize the vibrational modes, including those of the nitro group and their coupling with the pyridine ring dynamics. nih.gov

Table 2: Representative Predicted Spectroscopic Data (Note: This table illustrates the type of data that can be generated. Specific values for this compound would require specific calculations.)

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (ppm)Varies for each proton
¹³C NMR Chemical Shift (ppm)Varies for each carbon
IR Frequency (cm⁻¹) for N-O stretch~930-970

Reaction Mechanism Elucidation via Transition State Calculations

Understanding the mechanism of a chemical reaction is a central theme in chemistry. Computational chemistry provides tools to map out reaction pathways and identify transition states, which are the high-energy structures that connect reactants and products. To find a transition state, a good initial guess of its geometry is required. youtube.com Methods like relaxed surface scans can be used for simple bond-making or bond-breaking reactions to approximate the transition state geometry. youtube.com

Once an approximate transition state is found, more sophisticated algorithms can be used to optimize its geometry and confirm its identity by calculating vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com These calculations are invaluable for understanding the reactivity of this compound in various chemical transformations.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and electron distribution within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to core electrons, lone pairs, and chemical bonds. q-chem.com

NBO analysis can quantify the delocalization of electron density from filled "Lewis-type" orbitals (donors) to empty "non-Lewis-type" orbitals (acceptors). wikipedia.org The stabilization energy (E2) associated with these donor-acceptor interactions can be calculated using second-order perturbation theory, providing a measure of the strength of the delocalization. wisc.eduscirp.org This is particularly useful for understanding hyperconjugation and resonance effects.

For pyridine-N-oxide derivatives, NBO analysis has been used to study the nature of the semipolar N→O bond and the electron density distribution throughout the molecule. nih.govresearchgate.net It can also provide insights into intermolecular interactions by analyzing the delocalization of electron density between molecules.

Electrostatic Potential Surface (ESP) Analysis and π-Hole Interactions

The electrostatic potential surface (ESP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. Regions of negative electrostatic potential (typically shown in red or orange) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (shown in blue) are electron-poor and are likely sites for nucleophilic attack.

Furthermore, the concept of a π-hole has emerged as a crucial factor in understanding non-covalent interactions. A π-hole is an electron-deficient region located perpendicular to the plane of a π-system, such as an aromatic ring. These regions can engage in attractive interactions with electron-rich species, influencing molecular recognition, crystal packing, and biological activity.

For pyridine-N-oxide derivatives, the N-oxide group significantly influences the electronic properties of the pyridine ring. The electron-withdrawing nature of the N-oxide oxygen atom, combined with the electronic effects of the methyl and methoxy (B1213986) substituents at the 2- and 4-positions, respectively, would create a unique electrostatic potential map for this compound. It is hypothesized that a positive π-hole may exist above and below the pyridine ring, influenced by the interplay of these substituents.

However, without specific computational studies, any discussion on the precise values of the electrostatic potential maxima and minima, the exact location and magnitude of any π-holes, and their potential role in intermolecular interactions for this compound remains purely speculative. The generation of accurate data tables and detailed research findings, as stipulated for this article, is contingent on future computational investigations into this specific molecule.

Role of 2 Methyl 4 Methoxypyridine N Oxide in Advanced Organic Synthesis and Materials Chemistry

Precursor in the Synthesis of Substituted Pyridines and Pyridinones

The N-oxide group in 2-Methyl-4-methoxypyridine-N-oxide significantly alters the electron distribution of the pyridine (B92270) ring, rendering it more susceptible to certain types of reactions compared to its parent pyridine. It is a key intermediate for synthesizing pyridine derivatives with complex substitution patterns. nih.gov Pyridine N-oxides are generally more reactive towards both electrophilic and nucleophilic reagents than the heterocycles from which they are derived. researchgate.net This enhanced reactivity is harnessed to produce a variety of substituted pyridines and pyridinones. In the reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides, both pyridinium ions and the corresponding 1-methylpyridones can be produced, with the presence of a solvent and electron-withdrawing groups favoring the formation of the pyridinone. researchgate.net

The N-oxide moiety is crucial for directing functionalization to specific positions on the pyridine ring. It enhances the reactivity at the ortho (C2/C6) and para (C4) positions. researchgate.net Direct arylation reactions of pyridine N-oxides, for instance, can occur with complete selectivity for the 2-position using a range of aryl bromides. researchgate.net The N-oxide group can direct a metal catalyst to the proximal C2-H bond, making the C-H bond acidic enough for oxidative addition. semanticscholar.org

Recent advancements have utilized pyridine N-oxides as catalysts for photoinduced hydrogen-atom-transfer (HAT), enabling site-selective C-H functionalization of various substrates. chemrxiv.org A photocatalytic strategy can generate pyridine N-oxide cation radicals, which are key intermediates for effective HAT processes. chemrxiv.orgdigitellinc.com This method has been applied to achieve alkylation, amination, and other functionalizations. chemrxiv.org

Furthermore, the dearomative addition of Grignard reagents to 4-methoxypyridinium ions, formed in situ from 4-methoxypyridine derivatives, provides a route to chiral precursors valuable for creating molecules with multiple stereocenters. acs.org For example, 2-substituted 4-methoxypyridines can react with ethylmagnesium bromide in the presence of a chiral copper catalyst to yield addition products with high enantioselectivity. acs.org

Table 1: Site-Selective Functionalization Reactions
Reaction TypeReagents/CatalystPosition FunctionalizedProduct TypeReference
Direct ArylationAryl bromides, Palladium catalystC22-Arylpyridine N-oxides researchgate.netsemanticscholar.org
AlkenylationOlefins, Palladium catalystC22-Alkenylpyridine N-oxides researchgate.net
Asymmetric Grignard AdditionGrignard reagents, Chiral Copper complexC2Chiral 2,5-dihydropyridine derivatives acs.org
C-H Alkylation (via HAT)Alkanes, Acridinium photocatalystN/A (Substrate)Alkylated products chemrxiv.orgdigitellinc.com

Beyond simple functionalization, this compound is a building block for more elaborate molecular structures. The N-oxide group facilitates electrophilic substitution, making it an important intermediate for creating pyridine derivatives with intricate substitution patterns. nih.gov After the desired substituents are introduced, the N-oxide functionality can be readily removed via deoxygenation to yield the final substituted pyridine. researchgate.netsemanticscholar.org This "N-oxide strategy" allows for the synthesis of compounds that are otherwise difficult to access. researchgate.net For example, 2-methylpyridine (B31789) N-oxides can undergo the Boekelheide reaction when treated with trifluoroacetic anhydride (B1165640) to produce 2-(hydroxymethyl)pyridines, which are precursors for chelating ligands and macrocycles. nih.gov

Utility in the Synthesis of Complex Heterocyclic Scaffolds

The reactivity of this compound extends to the construction of more complex, multi-ring systems. The introduction of N-oxide bonds into nitrogen-rich fused-ring structures is a strategy for developing high-density energetic materials with good detonation performance. energetic-materials.org.cn

Nitrogen-rich fused-ring N-oxides are a significant area of research in energetic materials, valued for their high density and stability derived from their conjugated planar structures. energetic-materials.org.cn Synthetic strategies often involve cyclization reactions where the N→O coordination bond is formed during the ring-closing step. mdpi.com While specific examples starting directly from this compound are not detailed in the provided context, the general principles apply. The activated pyridine ring can participate in cycloaddition or condensation reactions with other molecules to form fused systems, such as pyrimido[1,6-a]indol-1(2H)-ones, through consecutive gold(I)-catalyzed cyclization reactions. researchgate.net Additionally, the functionalized derivatives of the parent compound, such as 2-phenethyl-4-methylpyridines, can be cyclized to form bridged-ring systems like 1,5-methano-1H-4-benzazonines. rsc.org

The activated nature of the pyridine N-oxide ring makes it a suitable component for multi-component and cascade reactions, which build molecular complexity in a single pot. A general one-pot amination procedure for the synthesis of 2-aminopyridines from pyridine-N-oxides serves as a mild alternative to traditional SNAr chemistry. researchgate.net This transformation uses a phosphonium salt to activate the N-oxide for regioselective addition of an amine nucleophile. semanticscholar.org Such one-pot procedures streamline synthetic pathways, improve efficiency, and reduce waste.

Role as a Reagent or Catalyst Component in Chemical Transformations

In addition to being a synthetic precursor, this compound and its analogs can act as reagents or integral components of catalytic systems. The dipolar N+−O− group is a key feature, enabling it to function as a ligand or an oxygen atom transfer agent. researchgate.net

The oxygen atom of the N-oxide group can coordinate to metal centers, making these compounds useful as ligands in coordination chemistry. researchgate.net For instance, 4-methoxypyridine N-oxide can act as a bridging ligand for metal atoms, such as silver(I), to form coordination polymers. researchgate.net The electronic properties of the pyridine ring, influenced by substituents like the methoxy (B1213986) group, allow for the tuning of the complexation behavior. researchgate.net

Pyridine N-oxides are also employed as mild oxidants. digitellinc.com The N-oxide can transfer its oxygen atom to a substrate, being itself reduced back to the corresponding pyridine. This property is valuable in various oxidative transformations. Furthermore, as mentioned previously, pyridine N-oxides have been developed as effective photoinduced hydrogen-atom-transfer (HAT) catalysts, demonstrating their expanding role in facilitating C-H functionalization reactions. chemrxiv.org

Table 2: Applications as a Reagent/Catalyst
RoleType of TransformationMechanism/FunctionExampleReference
LigandCoordination ChemistryN-oxide oxygen coordinates to metal centersFormation of silver(I) coordination polymers researchgate.net
ReagentOxidationOxygen atom transferMild oxidant in various transformations digitellinc.com
CatalystC-H FunctionalizationPhotoinduced Hydrogen-Atom-Transfer (HAT)Alkylation of unactivated alkanes chemrxiv.org
ActivatorNucleophilic AdditionActivation of the pyridine ring for aminationOne-pot synthesis of 2-aminopyridines researchgate.netsemanticscholar.org

Oxygen Transfer Capabilities in Selective Oxidation Reactions

Pyridine N-oxides are well-established as effective and mild nucleophilic oxidants in a variety of synthetic transformations. researchgate.net The N-O bond is relatively weak and highly polarized, which facilitates the transfer of the oxygen atom to a substrate, particularly in the presence of a metal catalyst. The electronic nature of substituents on the pyridine ring can tune this reactivity; electron-donating groups, such as the methoxy group in this compound, can enhance the nucleophilicity of the oxygen atom.

These N-oxides serve as crucial terminal oxidants in reactions where other oxidants might be too harsh or lead to side reactions. They are particularly valuable in the selective oxidation of sensitive substrates. For instance, in metal-catalyzed systems, the N-oxide transfers its oxygen atom to the metal center, generating a high-valent metal-oxo species that then performs the oxidation of the organic substrate. This process regenerates the catalyst and deoxygenates the N-oxide back to the corresponding pyridine.

Table 1: Examples of N-Oxides in Selective Oxidation

Reaction TypeN-Oxide ReagentCatalystSubstrateProductNotes
Alkene EpoxidationPyridine N-oxideRuthenium-porphyrin complexStyreneStyrene oxideN-oxides are effective oxygen sources for generating the active metal-oxo intermediate.
C-H Oxidation2,6-Lutidine N-oxideIron or Ruthenium complexesCyclohexaneCyclohexanol/CyclohexanoneThe steric hindrance of the N-oxide can influence catalyst performance and selectivity.
DesulfurationPyridine N-oxideMicrosomal systems (biocatalytic)ThioamidesAmidesDemonstrates oxygen transfer capability in biological and biomimetic systems. researchgate.net

Ligand and Co-catalyst Precursor in Metal-Mediated and Organocatalysis

The oxygen atom of the N-oxide group is a strong Lewis base, making this compound and its analogs excellent ligands for a wide range of metal ions. mdpi.com The presence of the electron-donating methoxy group further enhances the electron density on the oxygen, strengthening its coordination ability. researchgate.net This property is exploited in the construction of coordination polymers and in stabilizing catalytic metal centers.

In metal-mediated catalysis, these N-oxides can act as more than just spectator ligands. They can function as directing groups, using their coordinating ability to guide a metal catalyst to a specific C-H bond for functionalization. researchgate.net This strategy allows for high regioselectivity in reactions that would otherwise be difficult to control. researchgate.net

Beyond coordination chemistry, pyridine N-oxides have emerged as a distinct and highly active class of organocatalysts. organic-chemistry.orgresearchgate.net Their strong Lewis basicity allows them to activate various reagents, most notably silicon-based compounds like allyltrichlorosilanes in asymmetric allylation reactions of aldehydes. organic-chemistry.orgresearchgate.net Chiral versions of these N-oxide catalysts can induce high levels of enantioselectivity. The "METHOX" catalyst, a terpene-derived pyridine N-oxide, exemplifies this, achieving high enantioselectivity even at room temperature, partly due to the reactivity-enhancing effect of its methoxy groups. organic-chemistry.org

Table 2: Applications of Pyridine N-Oxides in Catalysis

Catalysis TypeRole of N-OxideExample ReactionKey Feature
Metal-Mediated C-H FunctionalizationN,O-Bidentate Directing GroupPd(II)-catalyzed arylation of carboxamidesDirects the metal to a specific C-H bond for selective bond formation. researchgate.net
Asymmetric OrganocatalysisLewis Base ActivatorAllylation of aldehydes with allyltrichlorosilaneActivates the silicon reagent; chiral variants provide high enantioselectivity. organic-chemistry.orgresearchgate.net
Coordination ChemistryBridging LigandFormation of Silver(I) coordination polymersThe N-O group can bridge multiple metal centers to form extended structures. researchgate.net
PhosphorylationOrganocatalystAmine-free O-phosphorylation of alcoholsProvides a mild method for forming phosphate esters on sensitive substrates. researcher.life

Involvement in Photocatalytic Systems for Radical Generation

Recent advances in photochemistry have highlighted the utility of pyridine N-oxides in generating radical species under mild, light-induced conditions. The N–O bond can undergo fragmentation upon photoexcitation, providing a pathway to reactive radical intermediates. nih.gov

One strategy involves the formation of a photoactive complex between the N-oxide and a substrate. For instance, pyridine N-oxides can form an electron-donor-acceptor (EDA) complex with protonated heteroaromatics. semanticscholar.org Upon irradiation, this complex facilitates the formation of an N-oxyl radical cation, which is a potent hydrogen atom transfer (HAT) agent capable of abstracting a hydrogen atom from alkanes, ethers, and other C-H sources to generate alkyl radicals. semanticscholar.org These radicals can then engage in further reactions, such as Minisci-type alkylations. semanticscholar.org

Another approach uses pyridine N-oxides as catalysts in living radical polymerization. ntu.edu.sg In a process known as reversible-chain transfer catalytic polymerization (RTCP), 4-methoxypyridine N-oxide has been shown to catalyze the generation of carbon-centered radicals from an alkyl iodide initiator through halogen bonding. ntu.edu.sg A radical trap experiment confirmed that heating the initiator with 4-methoxypyridine N-oxide successfully generates the expected radical, which is then trapped by TEMPO. ntu.edu.sg Furthermore, photoexcited 4-nitropyridine (B72724) N-oxide can act as a catalyst to generate alkyl radicals from alkylboronic acids. researchgate.net

Generation of Novel Functionalized Molecules and Chemically Active Derivatives

The N-oxide functionality dramatically alters the electronic landscape of the pyridine ring, making it a powerful tool for synthesizing substituted pyridines that are otherwise inaccessible. mdpi.comsemanticscholar.org It activates the ring toward both electrophilic and nucleophilic attack, primarily at the positions ortho and para to the nitrogen atom (C2, C4, and C6). scripps.edu

Strategies for Introducing Diverse Substituents via N-Oxide Reactivity

The introduction of the N-oxide group facilitates a wide array of functionalization reactions. Compared to simple pyridines, the N-oxide derivatives are more susceptible to electrophilic substitution at the 4-position. nih.govresearchgate.net This activation allows for reactions like nitration to proceed under milder conditions.

Furthermore, the N-oxide enables unique rearrangements and substitutions at the 2-position. A key example specific to 2-methylpyridine N-oxides is the Boekelheide reaction. nih.govresearchgate.netwikipedia.org This rearrangement occurs when the N-oxide is treated with an acylating agent like trifluoroacetic anhydride (TFAA). wikipedia.orgyoutube.com The reaction proceeds via a [3.3]-sigmatropic rearrangement to furnish a 2-(hydroxymethyl)pyridine derivative after hydrolysis. wikipedia.org This provides a direct route to functionalizing the otherwise unreactive methyl group.

Other C-H functionalization strategies are also enabled by the N-oxide, which can act as an internal directing group for transition metal catalysts, guiding substitutions to the C2 position. semanticscholar.org This has been exploited for various transformations including alkenylation, arylation, amination, and cyanation. semanticscholar.orgbohrium.com

Table 3: Selected Functionalization Reactions of Pyridine N-Oxides

ReactionReagentsPosition FunctionalizedProduct TypeReference
NitrationFuming H₂SO₄ / HNO₃C44-Nitropyridine N-oxide nih.govresearchgate.net
Boekelheide ReactionTrifluoroacetic anhydride (TFAA), then hydrolysisC2-methyl group2-(Hydroxymethyl)pyridine nih.govwikipedia.org
Direct ArylationAryl Bromides, Pd catalystC22-Arylpyridine N-oxide semanticscholar.org
Aminationt-BuNH₂, Ts₂OC22-Aminopyridine (B139424) semanticscholar.org
ChlorinationPhosphoryl chloride (POCl₃)C2 / C42- or 4-Chloropyridine wikipedia.org

Exploiting N-Oxide Moiety as a "Switchable" Functional Group

One of the most powerful aspects of using the N-oxide in synthesis is its ability to act as a "switchable" activating group. The synthetic strategy involves three key steps:

Oxidation: The parent pyridine is oxidized to the N-oxide to activate the ring.

Functionalization: The desired substitution reaction (e.g., arylation, halogenation) is performed on the activated ring.

Deoxygenation: The N-oxide is reduced back to the pyridine, leaving the newly installed functional group in place.

This approach leverages the enhanced reactivity of the N-oxide intermediate, which is often crucial for the success of the functionalization step. researchgate.net The final deoxygenation can be accomplished using a variety of methods, including catalytic reduction with metals like palladium or zinc, or by using trivalent phosphorus compounds. mdpi.com More recently, photocatalytic deoxygenation methods using rhenium complexes have been developed, offering a milder alternative. researchgate.net This "activate-functionalize-deoxygenate" sequence provides access to a vast range of substituted pyridines. semanticscholar.org

Design of Materials with Specific Chemical Functions

The unique properties of this compound and related compounds make them attractive building blocks for functional materials. Their strong coordinating ability has been utilized in the construction of coordination polymers. For example, 4-methoxypyridine N-oxide reacts with silver(I) salts to form one-dimensional coordination polymers where the ligand can bridge one, two, or even three silver atoms. researchgate.net It also forms two-dimensional polymeric sheets with cobalt(II) thiocyanate (B1210189). iucr.org The structure and properties of these materials can be tuned by changing the metal ion, counter-anion, or the substituents on the pyridine N-oxide ligand.

Beyond coordination chemistry, pyridine N-oxides are key components in a variety of commercial materials, including detergents and cosmetics. mdpi.com In more advanced applications, the N-oxide functionality is being explored in the design of specialty polymers and materials for energy storage. nbinno.com For instance, 4-methylpyridine (B42270) N-oxide has been investigated as an electrolyte additive for zinc-ion batteries. researcher.life Its hydrophilic N⁺-O⁻ group coordinates to the zinc ions while the hydrophobic methyl group helps stabilize the electrode-electrolyte interface, leading to significantly improved battery cycle life. researcher.life

Non-linear Optical (NLO) Properties of Pyridine N-Oxide Derivatives

Pyridine N-oxide derivatives have garnered significant interest in the field of materials chemistry due to their potential for non-linear optical (NLO) applications. These materials can interact with high-intensity light to produce a range of fascinating and useful optical phenomena. The NLO response in organic molecules, such as substituted pyridine N-oxides, is fundamentally linked to their molecular structure, specifically the presence of π-conjugated systems and the strategic placement of electron-donating and electron-accepting groups.

The core of NLO activity in these compounds lies in the concept of intramolecular charge transfer (ICT). In a typical NLO chromophore, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. This arrangement facilitates the movement of electron density from the donor to the acceptor upon excitation by light, leading to a large change in the molecule's dipole moment and giving rise to significant NLO effects.

In the case of pyridine N-oxide derivatives, the N-oxide group itself can act as a potent electron-acceptor. When combined with electron-donating substituents on the pyridine ring, a classic donor-π-acceptor (D-π-A) structure is formed, which is a key prerequisite for second-order NLO activity. For instance, in this compound, the methyl and methoxy groups at the 2- and 4-positions, respectively, serve as electron-donating groups. The pyridine ring provides the π-conjugated system through which charge transfer occurs to the N-oxide acceptor group.

While specific experimental data on the NLO properties of this compound are not extensively reported in the literature, studies on analogous substituted pyridine and imidazo[1,2-a]pyridine derivatives provide valuable insights. For example, styryl dyes based on 2-chloroimidazo[1,2-a]pyridine have demonstrated that the presence of electron-donating groups, such as a methyl group, can enhance the NLO response. ymerdigital.com This is attributed to the hyperconjugative effect of the methyl group, which increases the electron-donating strength of the π-system. ymerdigital.com

The polarizability and hyperpolarizability coefficients, which are measures of the NLO response, are known to increase with the extent of π-electron conjugation and the strength of the donor and acceptor groups. ymerdigital.com Computational studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of such molecules by calculating their first hyperpolarizability (β). ymerdigital.com These theoretical investigations on similar structures suggest that compounds with strong intramolecular charge transfer characteristics will exhibit significant NLO properties.

Compound Class Key Structural Features for NLO Properties Typical NLO Effect
Substituted Pyridine N-OxidesElectron-donating groups (e.g., -CH₃, -OCH₃), π-conjugated pyridine ring, Electron-accepting N-oxide groupSecond-Harmonic Generation (SHG)
Imidazo[1,2-a]pyridine DyesExtended π-conjugation (e.g., styryl groups), Donor-acceptor architectureEnhanced molecular polarizability

Functional Molecular Architecture (e.g., as anchoring groups for molecular systems)

The unique electronic and structural characteristics of the pyridine N-oxide group also make it a valuable component in the design of functional molecular architectures. One of its most promising roles is as an anchoring group for attaching molecular systems to semiconductor surfaces, a critical aspect in the development of devices like dye-sensitized solar cells (DSSCs).

In a DSSC, a monolayer of dye molecules is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The dye's function is to absorb light and inject an electron into the conduction band of the semiconductor. For this process to be efficient, the dye molecule must be firmly anchored to the TiO₂ surface, and there must be strong electronic coupling between the dye's excited state and the semiconductor's conduction band.

The pyridine N-oxide moiety has been successfully employed as an effective anchoring group for organic dyes in DSSCs. rsc.org The oxygen atom of the N-oxide group can coordinate strongly with the Lewis acidic sites (undercoordinated titanium atoms) on the TiO₂ surface. This coordination ensures robust adhesion of the dye molecules to the semiconductor film.

Furthermore, the N-oxide group can also function as an electron acceptor within the dye's molecular structure. This dual role is highly advantageous. As part of the D-π-A architecture of the dye, it facilitates the crucial intramolecular charge transfer upon photoexcitation, directing the flow of electron density towards the semiconductor surface. This directional charge transfer is essential for efficient electron injection from the dye's lowest unoccupied molecular orbital (LUMO) into the TiO₂ conduction band.

Supramolecular Chemistry and Intermolecular Interactions of 2 Methyl 4 Methoxypyridine N Oxide

Hydrogen Bonding Interactions in Solid-State and Solution

In the solid state, pyridine (B92270) N-oxides are known to form two-dimensional supramolecular aggregates through C-H···O hydrogen bonding. nih.gov These interactions involve the hydrogen atoms of the pyridine ring and the oxygen atom of the N-oxide group. nih.gov The methoxy (B1213986) group in 2-Methyl-4-methoxypyridine-N-oxide can enhance these hydrogen-bonding interactions compared to its methyl-substituted counterparts.

Studies on related pyridine N-oxide systems have shown that hydrogen bonding with solvents like methanol (B129727) can be investigated using spectroscopic techniques. For instance, the blue shift observed in the π–π* transition of pyridine N-oxides when the solvent is changed from a hydrocarbon to an alcohol is attributed to the stabilization of the ground state by hydrogen bonding. rsc.org

Halogen Bonding Phenomena Involving the N-Oxide Moiety as Acceptor

The N-oxide group is a versatile halogen bond (XB) acceptor. mdpi.comrsc.org It can act as a monodentate or a bidentate acceptor for halogen atoms. mdpi.com The interaction between the electrophilic region of a halogen atom and the nucleophilic oxygen of the N-oxide group is defined as a halogen bond. mdpi.com The strength of this bond generally follows the order I > Br > Cl > F. mdpi.com

In co-crystals with diiodoperfluoroalkanes, methyl-substituted pyridine N-oxides have demonstrated both monodentate and bidentate halogen bond acceptor modes. mdpi.comresearchgate.net The N-O group can also participate in cooperative halogen and hydrogen bonds. mdpi.comresearchgate.net For example, in certain co-crystals, the N-O group acts as a mixed halogen-hydrogen bond acceptor through C-H···O-N hydrogen bonds. mdpi.comresearchgate.net

Research on various pyridine N-oxides has shown that the N-oxide functionality can form moderately strong C−I···O−N+ halogen bonds. mdpi.com Computational studies on tetraiodoethylene (B1221444) complexes with pyridine N-oxides revealed that the interaction energies for monodentate halogen bonds are significant, sometimes exceeding those of previously studied systems. scispace.com

Host-Guest Chemistry and Molecular Recognition

This compound participates in host-guest chemistry, notably with resorcinarenes. Cethyl-2-methylresorcinarene, a common host molecule, has been shown to form complexes with various pyridine N-oxides. rsc.orgrsc.org

In a study involving Cethyl-2-methylresorcinarene, 4-methoxypyridine (B45360) N-oxide was used as a guest to investigate the electronic influence of the para-oxygen substituent. rsc.org The host molecule retained a rigid crown conformation when complexed with 4-methoxypyridine N-oxide. rsc.orgrsc.org The binding in these complexes is facilitated by multiple intra- and intermolecular hydrogen bonds. rsc.orgrsc.org Unlike other pyridine N-oxide guests, the complex with 4-methoxypyridine N-oxide did not exhibit C–H⋯π interactions between the guest's aromatic ring and the host. rsc.org However, the methoxy group was found to assist in the three-dimensional crystal packing through weak O⋯H–C interactions with the host's ethyl chains. rsc.org

Coordination Chemistry: Formation of Metal Complexes

Pyridine N-oxides, including this compound, are effective ligands in coordination chemistry, forming complexes with a variety of metal ions. wikipedia.orgpipzine-chem.com The oxygen atom of the N-oxide group serves as the coordination site. wikipedia.org

Binding Modes and Coordination Geometries with Various Metal Ions

The coordination of this compound and related ligands can result in various binding modes and coordination geometries. For example, in complexes with tin(II) chloride, 4-methylpyridine (B42270) N-oxide can act as a μ2-bridging ligand, forming a one-dimensional coordination polymer, or as a terminal μ1-ligand, resulting in a molecular structure. iucr.orgresearchgate.net In these tin complexes, the tin atoms typically exhibit a seesaw coordination geometry. iucr.orgresearchgate.net

With cobalt(II) thiocyanate (B1210189), 4-methylpyridine N-oxide has been observed to form complexes with both six- and five-coordinate cobalt ions, leading to distorted octahedral and trigonal–bipyramidal geometries, respectively. nih.govnih.gov In some instances, the 4-methylpyridine N-oxide ligand acts as a bridging ligand, connecting two cobalt centers to form dinuclear units. nih.gov

Influence of Ligand Properties on Metal Ion Reactivity and Stability

The electronic properties of the pyridine N-oxide ligand, influenced by substituents, can affect the reactivity and stability of the resulting metal complexes. The electron-donating or withdrawing nature of substituents on the aromatic ring can alter the hybridization state of the oxygen atom in the N-O group, thereby tuning its complexation behavior.

Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers Incorporating Pyridine N-Oxide Units

The ability of pyridine N-oxides to act as bridging ligands is crucial in the design of metal-organic frameworks (MOFs) and coordination polymers. The reaction of Co(NCS)2 with 2-methylpyridine (B31789) N-oxide has been shown to produce a coordination polymer where the cobalt ions are linked into layers by bridging thiocyanate anions and μ-1,1(O,O) bridging 2-methylpyridine N-oxide coligands. iucr.org

Similarly, complexes of tin(II) chloride with 4-methylpyridine N-oxide have resulted in the formation of a one-dimensional coordination polymer. iucr.orgresearchgate.net These examples highlight the potential of using substituted pyridine N-oxides like this compound as building blocks for constructing higher-dimensional coordination structures. The specific substituents on the pyridine ring can be strategically chosen to control the dimensionality and properties of the resulting framework. iucr.org

Future Directions and Emerging Research Avenues for 2 Methyl 4 Methoxypyridine N Oxide Chemistry

Development of Novel and More Efficient Synthetic Routes

The preparation of 2-Methyl-4-methoxypyridine-N-oxide and its analogs is a cornerstone of its utility. While established methods for the N-oxidation of pyridines exist, often employing reagents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA), there is a continuous drive for more efficient and environmentally benign synthetic strategies. researchgate.netacs.org Future research will likely focus on the development of catalytic systems that minimize waste and operate under milder conditions. nih.gov For instance, the use of transition metal catalysts, such as methyltrioxorhenium (MTO), has shown promise in promoting oxidation with hydrogen peroxide under gentle conditions. researchgate.net

Furthermore, exploring alternative oxidizing agents and reaction media will be crucial. The development of methods that avoid chlorinated solvents and corrosive acids would represent a significant step towards greener synthesis. patsnap.com The table below outlines some current and potential future synthetic approaches.

Synthetic Approach Reagents Key Advantages Future Research Focus
Classical Oxidation Hydrogen Peroxide/Acetic AcidReadily available reagentsMilder reaction conditions, alternative solvents
Peroxyacid Oxidation mCPBAHigh efficiencyDevelopment of more atom-economical reagents
Catalytic Oxidation Methyltrioxorhenium (MTO)/H₂O₂Mild conditions, catalytic turnoverBroader substrate scope, catalyst recycling
Flow Chemistry Immobilized OxidantsEnhanced safety and control, scalabilityDevelopment of robust and reusable packed-bed reactors

Exploration of New Reactivity Patterns and Mechanistic Insights

Pyridine (B92270) N-oxides are known to facilitate electrophilic substitution at the 4-position and can undergo rearrangements like the Boekelheide reaction. nih.gov However, the interplay of the methyl and methoxy (B1213986) substituents in this compound likely imparts unique reactivity that is yet to be fully explored. Future investigations will aim to uncover novel transformations of this molecule. This includes exploring its potential in C-H activation, cross-coupling reactions, and cycloadditions. researchgate.net

A deeper understanding of the reaction mechanisms is paramount for rational reaction design. Detailed mechanistic studies, employing both experimental techniques and computational modeling, will shed light on the electronic and steric effects of the substituents on the pyridine ring. This knowledge will enable chemists to predict and control the regioselectivity and stereoselectivity of reactions involving this N-oxide.

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from batch to continuous flow processing offers numerous advantages, including improved safety, enhanced reaction control, and facile scalability. The integration of the synthesis and functionalization of this compound with flow chemistry represents a significant area for future development. Continuous flow reactors can enable the safe handling of potentially hazardous reagents and intermediates, while also allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of existing ones. By systematically varying reaction conditions and substrates, researchers can rapidly identify optimal protocols for the synthesis of a diverse library of derivatives based on the this compound core.

Advanced Characterization Techniques for Dynamic Processes

Understanding the behavior of molecules in solution and during chemical reactions is crucial for optimizing processes and designing new materials. Advanced characterization techniques will play a vital role in probing the dynamic processes involving this compound. For instance, in-situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time information on reaction kinetics and the formation of transient intermediates. acs.org

Furthermore, techniques like X-ray crystallography of reaction intermediates or complexes can offer invaluable insights into the structural aspects of its reactivity. nih.govrsc.org The application of advanced mass spectrometry techniques can also aid in the identification of complex reaction mixtures and the elucidation of fragmentation pathways. nih.gov

Rational Design of Derivatives with Tunable Chemical Properties

The ability to fine-tune the chemical and physical properties of molecules is a central goal of chemical synthesis. The this compound scaffold provides a versatile platform for the rational design of new derivatives with tailored properties. By strategically modifying the substituents on the pyridine ring, researchers can influence factors such as solubility, electronic properties, and biological activity. rsc.orgnih.gov

For example, the introduction of different functional groups could lead to the development of novel ligands for catalysis, new building blocks for materials science, or molecules with specific biological activities. nih.govnih.gov Computational chemistry will be an indispensable tool in this endeavor, allowing for the in-silico design of derivatives with desired properties before their synthesis in the laboratory. This predictive approach can significantly streamline the discovery process and reduce the experimental workload.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) to prevent degradation. Avoid exposure to moisture or strong oxidizers .

Why does this compound exhibit distinct hydrogen-bonding behavior compared to its non-oxidized analog?

Advanced
The N-oxide group introduces a strong hydrogen-bond acceptor site, enabling supramolecular interactions (e.g., O–H···O/N contacts) that influence crystal packing. demonstrates that pyridine-N-oxides often form layered or helical structures via intermolecular H-bonding, which can be probed via X-ray crystallography. The methyl and methoxy groups introduce steric constraints, reducing symmetry in crystal lattices compared to simpler N-oxides .

How can researchers optimize reaction conditions to mitigate byproduct formation during N-oxidation?

Advanced
Byproduct formation (e.g., over-oxidation to pyridine-N,N-dioxide) is minimized by:

  • Catalyst Selection : Transition-metal catalysts (e.g., MoO₃) improve selectivity .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity.
  • Stoichiometry Control : Limiting oxidant (H₂O₂) to 1.1–1.3 equivalents prevents side reactions .

What computational methods are effective for predicting the electronic properties of this compound?

Advanced
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and vibrational frequencies. These models align with experimental UV-Vis and IR data, aiding in the design of derivatives for applications in catalysis or photochemistry .

How does the stability of this compound vary under acidic vs. basic conditions?

Basic
The compound is stable in neutral to mildly acidic conditions but degrades under strong bases (pH >10) via ring-opening or deoxygenation. notes that storage in buffered solutions (pH 6–7) at 4°C prolongs shelf life. Thermal stability tests (TGA/DSC) recommend avoiding temperatures >150°C .

What role does this compound play in medicinal chemistry research?

Advanced
The N-oxide moiety enhances bioavailability and metabolic stability, making it a key intermediate in prodrug design (e.g., kinase inhibitors). Its ability to coordinate metal ions (e.g., Cu²⁺, Fe³⁺) is exploited in chelation therapy studies. Recent work explores its use as a ligand in receptor-binding assays, leveraging its hydrogen-bonding capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.